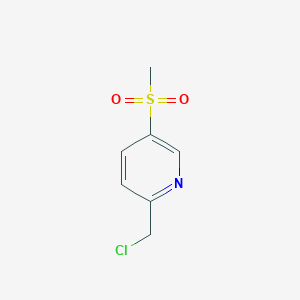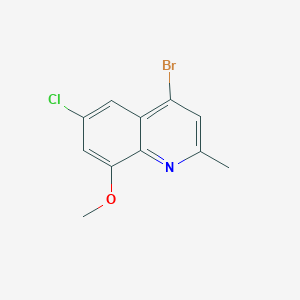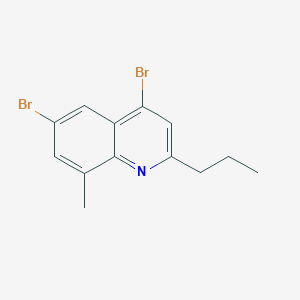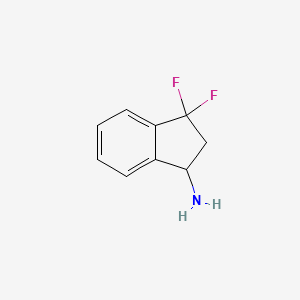
2-(Chloromethyl)-5-(methylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the chloromethyl and methylsulfonyl groups attached at the 2nd and 5th positions, respectively. The presence of the nitrogen in the ring, the chlorine in the chloromethyl group, and the sulfur in the methylsulfonyl group would likely result in a molecule with regions of positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloromethyl and methylsulfonyl groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the methylsulfonyl group could participate in a variety of reactions due to the presence of the sulfur dioxide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfur dioxide group and the polarizable chlorine atom could result in a compound with relatively high melting and boiling points for its molecular weight .Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “2-(Chloromethyl)-5-(methylsulfonyl)pyridine” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the chloromethyl group, as well as health hazards due to the potential toxicity of the compound .
Direcciones Futuras
Propiedades
Número CAS |
1196151-88-8 |
|---|---|
Nombre del producto |
2-(Chloromethyl)-5-(methylsulfonyl)pyridine |
Fórmula molecular |
C7H8ClNO2S |
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-methylsulfonylpyridine |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 |
Clave InChI |
DDUPPYNRMUFZQX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CCl |
SMILES canónico |
CS(=O)(=O)C1=CN=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186019.png)
![5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3186027.png)
![2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine](/img/structure/B3186041.png)



![[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid](/img/structure/B3186084.png)
